N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide

Cathepsin V inhibition Protease selectivity Cancer target validation

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide (CAS 1234958-07-6) is a synthetic small molecule belonging to the ureido methylpiperidine carboxylate class. It was identified through virtual high-throughput screening and experimentally validated as a reversible, selective inhibitor of the human lysosomal cysteine peptidase cathepsin V (cathepsin L2).

Molecular Formula C18H21FN4O2S
Molecular Weight 376.45
CAS No. 1234958-07-6
Cat. No. B2743969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide
CAS1234958-07-6
Molecular FormulaC18H21FN4O2S
Molecular Weight376.45
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN4O2S/c19-14-3-5-15(6-4-14)21-18(25)23-9-7-13(8-10-23)12-20-17(24)22-16-2-1-11-26-16/h1-6,11,13H,7-10,12H2,(H,21,25)(H2,20,22,24)
InChIKeyIJKGBQOIDVALBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide: Core Pharmacophore and Biological Classification


N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide (CAS 1234958-07-6) is a synthetic small molecule belonging to the ureido methylpiperidine carboxylate class. It was identified through virtual high-throughput screening and experimentally validated as a reversible, selective inhibitor of the human lysosomal cysteine peptidase cathepsin V (cathepsin L2) [1]. The compound features a piperidine core bearing a 4-fluorophenyl carboxamide and a thiophen-2-yl urea moiety connected via a methylene linker, a topology that underlies its preferential engagement with the cathepsin V active site over closely related cysteine cathepsins [1].

Why Cathepsin Inhibitors Cannot Be Interchanged with N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide


Cathepsin V shares approximately 80% primary sequence identity with cathepsin L, yet the two proteases differ markedly in tissue distribution, substrate specificity, and binding-site morphology [1]. Broad-spectrum cysteine cathepsin inhibitors (e.g., E-64) or cathepsin L-preferring agents lack the selectivity required to dissect cathepsin V-specific functions and carry a higher risk of confounding off-target effects in cellular models [1]. The ureido methylpiperidine carboxylate chemotype, exemplified by this compound, exploits subtle structural differences in the S2 pocket of cathepsin V to achieve selectivity that generic cathepsin inhibitors cannot replicate, making simple replacement of this compound with an in-class analog a scientifically invalid approach for target-validation studies [1].

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide vs. Closest Analogs


Cathepsin V Inhibitory Potency: Direct Comparison with a Structurally Divergent Ureido Methylpiperidine Analog

In the primary characterization study, compound 7 (structurally consistent with N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide) was identified as a potent cathepsin V inhibitor through kinetic evaluation. While the publication does not report a discrete IC50 value for compound 7 in the public abstract, the authors designate it as the lead reversible inhibitor selected for downstream functional assays over other ureido methylpiperidine carboxylate derivatives [1]. A representative analog from the same series, phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate (compound 42), was also synthesized and characterized [1], providing an intra-class baseline for structural comparison.

Cathepsin V inhibition Protease selectivity Cancer target validation

Cathepsin V vs. Cathepsin L Selectivity Profile Relative to Broad-Spectrum Inhibitors

Cathepsin V and cathepsin L share ~80% sequence identity, yet compound 7 was reported as a selective cathepsin V inhibitor [1]. This is a critical differentiation from broad-spectrum cysteine cathepsin inhibitors such as E-64 (epoxysuccinyl peptide) and LHVS (morpholinurea-leucine-homophenylalanine-vinylsulfone-phenyl), which potently inhibit both cathepsin V and cathepsin L with limited isoform discrimination [1]. The selectivity of compound 7 is attributed to its engagement with the S2 pocket morphology unique to cathepsin V, as predicted by molecular docking [1].

Isoform selectivity Cathepsin L counter-screen Protease profiling

Functional Cellular Efficacy: Tumor Cell Proliferation, Elastin Degradation, and Immune Cytotoxicity

Compound 7 exerted significant effects on tumor cell proliferation, elastin degradation, and immune cell cytotoxicity in vitro, and was selected as the compound with the most preferable characteristics for functional assays simulating pathophysiological processes in which cathepsin V is involved [1]. The compound impaired conversion of the immunosuppressive factor cystatin F to its active monomeric form, a functional readout not demonstrated for the other series members [1].

Antitumor activity Elastin degradation Immune cell cytotoxicity Cellular pharmacology

Predicted Drug-Likeness and Permeability: In Silico ADME Profiling vs. Typical Peptidomimetic Cathepsin Inhibitors

In silico ADME prediction using QikProp (Schrödinger) was performed specifically for compound 7, providing predicted Caco-2 and MDCK cell permeability values [1]. While absolute numerical predictions were not disclosed in the abstract, the authors included this analysis as part of the lead characterization package—a level of ADME profiling not reported for the other series members. This contrasts with typical peptidomimetic cathepsin inhibitors (e.g., LHVS, E-64) that often suffer from poor membrane permeability due to their peptide-like character.

ADME prediction Caco-2 permeability Blood-brain barrier Drug-likeness

High-Impact Application Scenarios for N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide


Selective Chemical Probe for Cathepsin V Target Validation in Oncology

This compound serves as a selective, reversible cathepsin V inhibitor suitable for target-validation studies where isoform discrimination from cathepsin L is essential [1]. Unlike E-64 or LHVS, which cross-react with multiple cysteine cathepsins, this compound enables unambiguous attribution of cellular phenotypes—such as impaired tumor cell proliferation or reduced elastin degradation—specifically to cathepsin V inhibition [1].

Immune-Oncology Research: Enhancing Cytotoxic Lymphocyte Activity via Cystatin F Modulation

The compound's demonstrated ability to impair cystatin F activation leading to increased immune cell cytotoxicity positions it as a valuable tool for studying the cathepsin V–cystatin F axis in tumor immune evasion [1]. This application leverages a functional mechanism not accessible with pan-cathepsin inhibitors that cannot discriminate between pro- and anti-tumorigenic cathepsin isoforms [1].

Structure-Activity Relationship (SAR) Expansion Around the Ureido Methylpiperidine Carboxylate Chemotype

As the lead compound from a validated cathepsin V inhibitor series, this molecule provides a structurally characterized starting point for medicinal chemistry optimization [1]. The defined 4-fluorophenyl and thiophen-2-yl substituents offer clear vectors for analog synthesis aiming to improve potency, selectivity, or pharmacokinetic properties beyond the parent scaffold [1].

In Vitro Pharmacology Reference Standard for Cathepsin V Assay Development

With published kinetic characterization and cellular validation data, this compound can serve as a reference inhibitor for developing or benchmarking cathepsin V enzymatic and cell-based assays, replacing less selective standards such as E-64 that do not provide adequate isoform specificity [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.